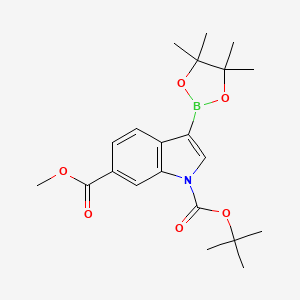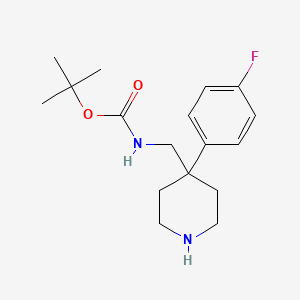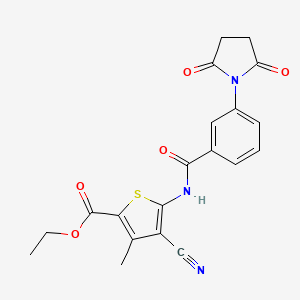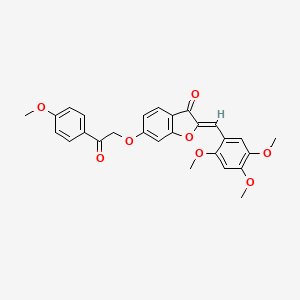![molecular formula C15H9Cl2N3OS B2365308 4-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392241-94-0](/img/structure/B2365308.png)
4-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide” belongs to a class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines gave the title sulfonamides .Molecular Structure Analysis
The molecular structure of the compound was confirmed by physicochemical (Rf, melting point) and spectral means (IR, 1HNMR, 13CNMR) . The electron donating (CH3) group and electron withdrawing (NO2) group on a phenyl ring highly favored the inhibitory activity against these enzymes .Chemical Reactions Analysis
The compound can undergo conjugate addition reaction with pyrrole in the presence of AlKIT-5 (mesoporous 3D aluminosilicate catalyst) to form the corresponding C2-alkylated pyrrole derivatives .科学的研究の応用
Antimicrobial Applications
- Synthesis for Antimicrobial Agents : A study conducted by Sah, P. et al. (2014) describes the synthesis of formazans from a Mannich base derivative of the compound, showing moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains such as Aspergillus niger and Candida albicans (Sah, P. et al., 2014).
Anticancer Research
- Evaluation in Anticancer Studies : Ravinaik, B. et al. (2021) designed and synthesized derivatives of the compound, evaluating their anticancer activity against various cancer cell lines. They found that some derivatives exhibited moderate to excellent anticancer activity, surpassing the reference drug in effectiveness (Ravinaik, B. et al., 2021).
Insecticidal Activity
- Insecticidal Activity Studies : Mohamed, A. M. M. et al. (2020) explored the synthesis of derivatives of the compound for their insecticidal activity. They found that some synthesized compounds showed higher insecticidal activity against cotton leaf worm (Mohamed, A. M. M. et al., 2020).
Nematocidal Properties
- Nematocidal Activity Evaluation : Liu, D. et al. (2022) synthesized novel derivatives containing the compound's structure, finding that some exhibited good nematocidal activity against Bursaphelenchus xylophilus, a significant pest in forestry (Liu, D. et al., 2022).
Antiviral Activity
- Synthesis for Antiviral Agents : Chen, Z. et al. (2010) reported the synthesis of sulfonamide derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, showing anti-tobacco mosaic virus activity (Chen, Z. et al., 2010).
Other Applications
- Keto/Enol Equilibrium Study : Matwijczuk, A. et al. (2017) investigated the effect of solvent polarizability on the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group, including derivatives of the compound . Their findings indicated solvent-induced tautomerism (Matwijczuk, A. et al., 2017).
作用機序
Target of Action
The primary targets of the compound “4-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide” are currently unknown. This compound belongs to the class of organic compounds known as benzanilides . Benzanilides are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Mode of Action
It is known that benzanilides, the class of compounds to which it belongs, typically interact with their targets through the carboxamide group . This interaction can result in changes to the target’s function, potentially influencing cellular processes .
Biochemical Pathways
Benzanilides are known to interact with various biochemical pathways due to their structural similarity to naturally occurring molecules . The downstream effects of these interactions can vary widely, depending on the specific target and the context within the cell .
Pharmacokinetics
The presence of the benzamide group may influence its bioavailability, as this group is known to enhance absorption and distribution in some compounds .
Result of Action
It is known that benzanilides can have a variety of effects, depending on their specific targets and the context within the cell .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
将来の方向性
Future studies could focus on exploring the mechanism by which these compounds inhibit M. tuberculosis cell growth . In silico ADMET results showed that synthesized compounds were found to have negligible toxicity, good solubility, and absorption profile as the synthesized compounds fulfilled Lipinski’s rule of 5 and Veber’s rule .
特性
IUPAC Name |
4-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3OS/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USORGMXNOUEJMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2365227.png)
![5-tert-butyl 3-ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B2365228.png)
![1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2365231.png)

![3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2365233.png)
![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2365236.png)
![8-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-7-(4-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2365237.png)

![3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2365239.png)



![5-methyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2365245.png)
